molecular formula C4H7NO2 B3081942 (S)-5-methyloxazolidin-2-one CAS No. 111688-36-9

(S)-5-methyloxazolidin-2-one

Cat. No.: B3081942
CAS No.: 111688-36-9
M. Wt: 101.1 g/mol
InChI Key: HBRXQSHUXIJOKV-VKHMYHEASA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the reaction conditions, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

  • Ammonium Hydrogen (RS)-[(5-methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonate : This study reveals the crystal structure of a compound related to (S)-5-methyloxazolidin-2-one, highlighting its role in forming a stable crystal structure through hydrogen bonding (Todorov et al., 2009).

Synthesis of Oligomers

  • Synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one Oligomers : This research involves the synthesis of oligomers containing this compound, demonstrating its utility in constructing ordered molecular structures (Lucarini & Tomasini, 2001).

Antibacterial Properties

  • In vitro Activities of U-100592 and U-100766 : The study explores novel oxazolidinone analogs, related to this compound, for their antibacterial properties against various pathogens (Zurenko et al., 1996).

Precursors in Synthesis

  • 1-Oxa-3-azapentalen-2-ones as Precursors of cis-2-Amino Alcohols : This research highlights the use of a derivative of this compound as a precursor in the synthesis of cis-2-amino alcohols (Chernysheva et al., 2003).

Inhibitors in Biochemical Processes

  • Discovery of Δ-5 Desaturase (D5D) Inhibitors : This study identifies compounds containing this compound as effective inhibitors of Δ-5 desaturase, a key enzyme in lipid metabolism (Fujimoto et al., 2017).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves identifying areas of ongoing research involving the compound and potential future applications .

Properties

IUPAC Name

(5S)-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXQSHUXIJOKV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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